molecular formula C9H5ClN2O4 B11760232 5-chloro-7-nitro-1H-indole-2-carboxylic acid

5-chloro-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B11760232
M. Wt: 240.60 g/mol
InChI Key: OITGMXKMPMPOGW-UHFFFAOYSA-N
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Description

5-chloro-7-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 5-chloro-1H-indole-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7th position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-nitro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Electrophilic substitution: The presence of electron-withdrawing groups (chloro and nitro) makes the indole ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur at the available positions on the ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

    Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation.

Major Products Formed

    Reduction: 5-chloro-7-amino-1H-indole-2-carboxylic acid.

    Coupling: Various amides and esters depending on the reactants used.

Scientific Research Applications

5-chloro-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids. The chloro group and carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-nitro-1H-indole-2-carboxylic acid: Lacks the chloro group, which can affect its binding properties and reactivity.

    5-chloro-7-nitroindole: Lacks the carboxylic acid group, which can influence its solubility and reactivity.

Uniqueness

5-chloro-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct electronic properties to the indole ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex bioactive molecules.

Properties

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

5-chloro-7-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14)

InChI Key

OITGMXKMPMPOGW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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